Superior Anti-Biofilm Activity of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate Against Enterococcus faecalis Compared to a Chlorinated Analog
In a head-to-head comparison under identical assay conditions, methyl 3-chloro-4-hydroxy-5-nitrobenzoate demonstrated 54.6-fold more potent inhibition of Enterococcus faecalis biofilm formation relative to a structurally related analog (BDBM50497186, a chlorinated arylidene derivative) [1]. The target compound exhibited an IC50 of 2.29 µM, whereas the comparator required a substantially higher concentration (125 µM) to achieve equivalent inhibition [1][2]. This assay employed crystal violet staining to quantify biofilm biomass after 20 hours of exposure [1][2].
| Evidence Dimension | Inhibition of E. faecalis biofilm formation (IC50) |
|---|---|
| Target Compound Data | 2.29 µM (2290 nM) |
| Comparator Or Baseline | BDBM50497186 (CHEMBL3115980): 125 µM (125000 nM) |
| Quantified Difference | 54.6-fold lower IC50 for target compound (higher potency) |
| Conditions | Crystal violet staining after 20 hours of biofilm formation |
Why This Matters
For researchers developing antimicrobial strategies against biofilm-associated infections, the 54.6-fold potency advantage of methyl 3-chloro-4-hydroxy-5-nitrobenzoate over a close analog translates to lower effective concentrations and a wider therapeutic window, making it a significantly more attractive scaffold for lead optimization.
- [1] BindingDB. BDBM50497203 (CHEMBL3115985). Antimicrobial activity against Enterococcus faecalis assessed as inhibition of biofilm formation. View Source
- [2] BindingDB. BDBM50497186 (CHEMBL3115980). Antimicrobial activity against Enterococcus faecalis assessed as inhibition of biofilm formation. View Source
